![molecular formula C6H10N4S B1414941 4-(Propylthio)-1,3,5-triazin-2-amine CAS No. 1030423-42-7](/img/structure/B1414941.png)
4-(Propylthio)-1,3,5-triazin-2-amine
Overview
Description
4-(Propylthio)-1,3,5-triazin-2-amine is an organic compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound features a propylthio group attached to the triazine ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Propylthio)-1,3,5-triazin-2-amine typically involves the reaction of 2-chloro-4-(propylthio)-1,3,5-triazine with ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or water at elevated temperatures to facilitate the substitution of the chlorine atom with an amino group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Safety measures are crucial due to the potential hazards associated with the reagents and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-(Propylthio)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Oxidation: The propylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazines.
Substitution: Various substituted triazines depending on the reagents used.
Scientific Research Applications
Antibacterial and Antitubercular Activity
The triazine scaffold has been investigated for its potential as an antibacterial agent. Research indicates that derivatives of 1,3,5-triazine exhibit significant activity against various bacterial strains. For instance, a study highlighted the optimization of a triazine compound (JSF-2019) that demonstrated notable in vitro efficacy against Mycobacterium tuberculosis, showcasing a mechanism involving nitric oxide (NO- ) release and inhibition of essential enzymes like InhA . The compound's structure-activity relationship (SAR) suggests that modifications can enhance solubility and pharmacokinetic profiles, making it a candidate for further development in treating resistant infections .
Antitumor Properties
Triazines have also been explored for their antitumor properties. Certain derivatives have shown effectiveness against various cancer cell lines, including lung and breast cancers. The mechanism of action often involves interference with cellular processes critical for tumor growth, although specific studies on 4-(Propylthio)-1,3,5-triazin-2-amine remain limited .
Herbicidal Activity
Triazine compounds are widely recognized for their herbicidal properties. They function by inhibiting photosynthesis in plants, making them effective as herbicides. While specific studies on this compound as a herbicide are not extensively documented, the general class of triazines is well-researched in this context . The ability to modify the triazine structure allows for the development of more selective and effective herbicides.
Synthesis of Functional Materials
The unique chemical properties of triazines enable their use in synthesizing functional materials. For example, they can serve as precursors for creating luminescent materials and polymers. The incorporation of sulfur-containing groups like propylthio enhances the electronic properties of the resulting materials . This application is particularly relevant in developing sensors and optoelectronic devices.
Case Studies and Research Findings
Application Area | Study Reference | Key Findings |
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Antibacterial Activity | PMC7035970 | JSF-2019 showed potent activity against M. tuberculosis, with a novel mechanism involving NO- release. |
Antitumor Properties | MDPI Article | Triazine derivatives exhibit potential antitumor activity against various cancer cell lines. |
Herbicidal Activity | Google Patents | Triazine derivatives are effective herbicides due to their ability to inhibit photosynthesis. |
Materials Science | ResearchGate Publication | Synthesis of functional materials using triazines shows promise in optoelectronics and sensors. |
Mechanism of Action
The mechanism of action of 4-(Propylthio)-1,3,5-triazin-2-amine depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The propylthio group can enhance its binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(propylthio)-1,3,5-triazine
- 4-(Methylthio)-1,3,5-triazin-2-amine
- 4-(Ethylthio)-1,3,5-triazin-2-amine
Uniqueness
4-(Propylthio)-1,3,5-triazin-2-amine is unique due to the presence of the propylthio group, which can significantly influence its chemical reactivity and biological activity compared to its methylthio and ethylthio analogs. This uniqueness makes it a valuable compound for specific applications where the propylthio group confers advantageous properties.
Biological Activity
4-(Propylthio)-1,3,5-triazin-2-amine is a compound belonging to the triazine class, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound features a triazine ring substituted with a propylthio group. This structural configuration is crucial for its biological activity. The presence of the thioether moiety enhances its lipophilicity and may influence its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Cell Line Studies : In vitro evaluations have shown that certain triazine derivatives can inhibit the proliferation of breast cancer (MCF-7) and cervical cancer (HeLa) cells with IC50 values ranging from 0.20 μM to 1.25 μM .
- Mechanism of Action : The anticancer effects are often attributed to the inhibition of key signaling pathways such as PI3K/Akt/mTOR, which are crucial for cell growth and survival .
Anticonvulsant Activity
The anticonvulsant properties of thiazole-bearing compounds have been explored extensively. For example:
- Picrotoxin-Induced Convulsion Model : Compounds structurally related to this compound have demonstrated protective effects in seizure models. One study reported a median effective dose (ED50) of less than 20 mg/kg for similar thiazole derivatives .
- Structure-Activity Relationship (SAR) : SAR analyses suggest that modifications in the thiazole moiety significantly influence anticonvulsant efficacy .
Anti-inflammatory Activity
Triazine derivatives have also been investigated for their anti-inflammatory properties:
- Histamine H4 Receptor Antagonism : Some studies indicate that triazine compounds can act as antagonists at the histamine H4 receptor, which plays a role in inflammatory responses . This activity suggests potential applications in treating inflammatory diseases.
Case Study 1: Anticancer Efficacy
In a study evaluating various triazine derivatives against cancer cell lines, compound 39 showed promising results with a GI50 value of 870 nM on CNS cancer cells and 920 nM on breast cancer cells . The research emphasized the importance of structural modifications in enhancing anticancer activity.
Case Study 2: Anticonvulsant Properties
Another investigation focused on the anticonvulsant effects of thiazole-linked compounds demonstrated that certain derivatives exhibited significant protection against seizures in animal models. The most active compounds had ED50 values significantly lower than standard treatments like ethosuximide .
Research Findings Summary Table
Properties
IUPAC Name |
4-propylsulfanyl-1,3,5-triazin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4S/c1-2-3-11-6-9-4-8-5(7)10-6/h4H,2-3H2,1H3,(H2,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKGHXHORCDZTMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC=NC(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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